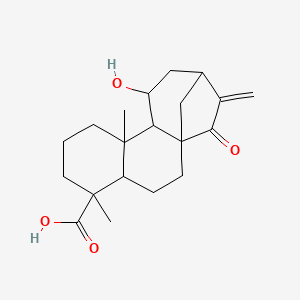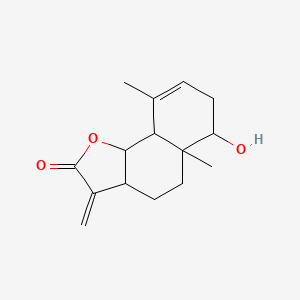
Sesquiterpene lactone CP-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Santamarine, also known as Santamarin or Balchanin, is a sesquiterpene lactone with the chemical formula C15H20O3. It is a naturally occurring compound found in various plants, including those of the Asteraceae family. Santamarine is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Santamarine can be synthesized through several methods. One common approach involves the extraction from natural sources such as the plant Saussurea lappa. The extraction process typically includes solvent extraction followed by purification steps like chromatography .
Industrial Production Methods
Industrial production of Santamarine often involves the use of advanced extraction techniques to obtain high purity compounds. Methods such as supercritical fluid extraction and microwave-assisted extraction are employed to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Santamarine undergoes various chemical reactions, including:
Oxidation: Santamarine can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: Santamarine can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides and hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Santamarine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying sesquiterpene lactones and their reactivity.
Biology: Santamarine exhibits significant biological activities, making it a subject of interest in biological studies.
Medicine: Its anticancer and anti-inflammatory properties are explored for potential therapeutic applications.
Industry: Santamarine is used in the development of natural antioxidants and anti-aging products
Wirkmechanismus
Santamarine exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It increases the expression of heme oxygenase-1 (HO-1) through the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2).
Anti-inflammatory Activity: Santamarine inhibits the translocation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing the production of pro-inflammatory cytokines like nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).
Anticancer Activity: It induces oxidative stress-mediated apoptosis in cancer cells by targeting thioredoxin reductase (TrxR) and increasing reactive oxygen species (ROS) levels .
Vergleich Mit ähnlichen Verbindungen
Santamarine is compared with other sesquiterpene lactones such as reynosin and artemisinin:
Reynosin: Both Santamarine and reynosin exhibit antioxidant properties, but Santamarine has shown more significant anti-photoaging effects in human dermal fibroblasts.
Artemisinin: While artemisinin is well-known for its antimalarial activity, Santamarine is more focused on anti-inflammatory and anticancer properties
List of Similar Compounds
- Reynosi
- Artemisinin
- Parthenolide
- Helenalin
Santamarine’s unique combination of biological activities and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Eigenschaften
IUPAC Name |
6-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h4,10-13,16H,2,5-7H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSSEPIRACGCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2(C1C3C(CC2)C(=C)C(=O)O3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
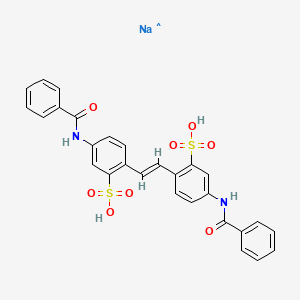
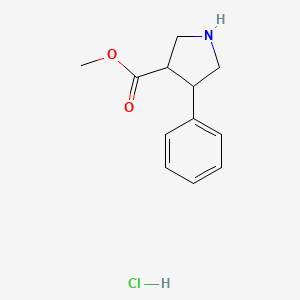

![Methyl 3,4,5-triacetyloxy-6-[(13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxy]oxane-2-carboxylate](/img/structure/B12320360.png)
![12-Methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione](/img/structure/B12320374.png)
![[3,4,5-Triacetyloxy-6-(2-amino-2-oxo-1-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B12320376.png)
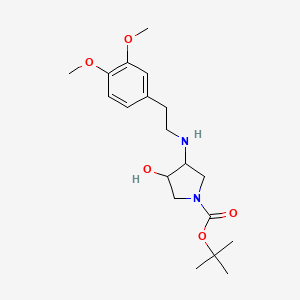
![(3R,4R,5S,6R)-5-{[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-YL]oxy}-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B12320395.png)
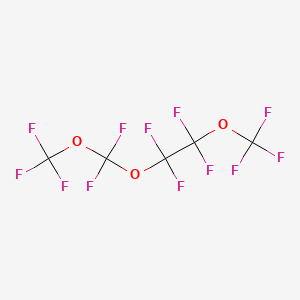

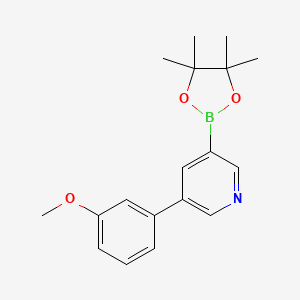
![4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride](/img/structure/B12320420.png)
![5-Pyrimidinecarboxamide, 2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-4-[[(4-methoxyphenyl)methyl]amino]-N-(2-pyrimidinylmethyl)-](/img/structure/B12320425.png)
